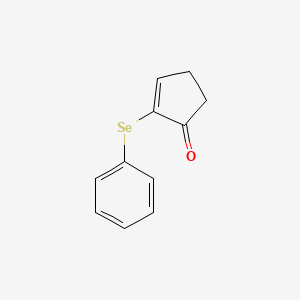
2-Cyclopenten-1-one, 2-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 2-(phenylseleno)- is an organic compound that features a cyclopentenone ring substituted with a phenylseleno group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-(phenylseleno)- can be achieved through several methods. One common approach involves the reaction of 2-cyclopenten-1-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for 2-Cyclopenten-1-one, 2-(phenylseleno)- are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using appropriate solvents, and employing purification methods such as distillation or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 2-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: Reduction of the carbonyl group in the cyclopentenone ring can yield corresponding alcohols.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylseleno group can lead to the formation of selenoxides, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 2-(phenylseleno)- involves its ability to undergo various chemical transformations. The phenylseleno group can participate in redox reactions, while the cyclopentenone ring can undergo nucleophilic addition and substitution reactions. These properties enable the compound to interact with molecular targets and pathways in both chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one: Lacks the phenylseleno group but shares the cyclopentenone ring structure.
3-Cyclopenten-2-one: An isomer of 2-Cyclopenten-1-one with the carbonyl group in a different position.
Cyclohexenone: A six-membered ring analog with similar reactivity.
Uniqueness
2-Cyclopenten-1-one, 2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
71996-27-5 |
|---|---|
Molekularformel |
C11H10OSe |
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
2-phenylselanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10OSe/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |
InChI-Schlüssel |
MFEPZVBBBRZLHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















